6-Chloro-1,5-naphthyridin-4-ol

描述

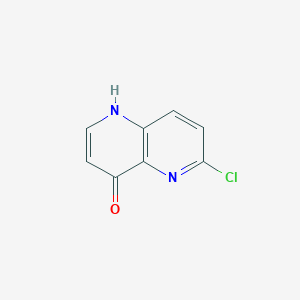

6-Chloro-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the naphthyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,5-naphthyridin-4-ol typically involves the cyclization of primary aromatic amines with β-ketoesters, followed by chlorination. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters to form Schiff base intermediates, which then undergo cyclization . The chlorination step can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

化学反应分析

Types of Reactions

6-Chloro-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

科学研究应用

Medicinal Chemistry

6-Chloro-1,5-naphthyridin-4-ol is significant in drug discovery and development. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity: Research indicates that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties: The compound has been studied for its potential as an anticancer agent. For example, derivatives have been evaluated for their ability to inhibit tumor growth in various cancer models .

Case Study:

A study focused on the synthesis of 2,8-disubstituted derivatives of 1,5-naphthyridines demonstrated their efficacy as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β, indicating a potential application in malaria treatment .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing complex heterocyclic compounds. Its unique structure allows for diverse modifications that can lead to new compounds with varied biological activities.

Table: Synthetic Routes and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Cyclization with β-ketoesters | Varies | |

| Grignard Reagent Addition | ~53.3 | |

| Acid-Catalyzed Nucleophilic Substitution | ~90 |

Other Applications

Beyond medicinal and synthetic chemistry, this compound has applications in:

- Material Science: Research into naphthyridine derivatives has led to the development of new materials with electronic properties suitable for applications in organic electronics .

- Biological Studies: The compound's interactions at the molecular level have been studied to understand its reactivity and potential as a therapeutic agent .

作用机制

The mechanism of action of 6-Chloro-1,5-naphthyridin-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

相似化合物的比较

Similar Compounds

1,5-Naphthyridine: The parent compound without the chlorine and hydroxyl substituents.

6-Methyl-1,5-naphthyridin-4-ol: Similar structure with a methyl group instead of chlorine.

6-Bromo-1,5-naphthyridin-4-ol: Similar structure with a bromine atom instead of chlorine.

Uniqueness

6-Chloro-1,5-naphthyridin-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group contributes to its hydrogen bonding capability and solubility in aqueous environments .

生物活性

6-Chloro-1,5-naphthyridin-4-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system with two nitrogen atoms and a hydroxyl group at the 4-position, alongside a chlorine atom at the 6-position. Its molecular formula is CHClNO, with a molecular weight of 182.59 g/mol. The presence of both chlorine and hydroxyl groups enhances its reactivity and biological activity by facilitating hydrogen bonding and electrophilic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymes : It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria, contributing to its antimicrobial properties.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by disrupting cellular processes involved in tumor growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains by targeting DNA replication enzymes. |

| Anticancer | Potential to inhibit tumor growth through disruption of cellular processes. |

| Enzyme Inhibition | Acts on specific enzymes involved in metabolic pathways. |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of primary aromatic amines with β-ketoesters followed by chlorination processes. Various synthetic routes have been developed to improve yield and scalability:

- Cyclization Reaction : Primary aromatic amines react with β-ketoesters.

- Chlorination : Introduction of the chlorine atom at the 6-position through electrophilic aromatic substitution.

These methods have been optimized for high yields and purity, making the compound accessible for further research .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.

- Anticancer Mechanisms : Research indicated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

- Structure–Activity Relationship (SAR) : Investigations into various derivatives have highlighted how modifications at different positions can enhance or diminish biological activity, providing insights for drug design .

常见问题

Q. Basic: What are the standard synthetic routes for 6-Chloro-1,5-naphthyridin-4-ol, and how are yields optimized?

A common method involves nucleophilic substitution of a dichlorinated precursor. For example, 2,6-dichloro-1,5-naphthyridine reacts with hydrazine to yield 2-hydrazino-6-chloro-1,5-naphthyridine (70% yield), with purification via sublimation and characterization by UV spectroscopy (λmax 230, 284, 364 nm) and elemental analysis . Optimization strategies include:

- Temperature control : Sublimation at 130°C ensures minimal decomposition.

- Reagent stoichiometry : Excess hydrazine drives substitution to completion.

- By-product management : Recrystallization from polar solvents improves purity.

Q. Advanced: How can photochemical methods be applied to modify the reactivity of this compound?

Photochemical cycloaddition is a promising approach. Studies on analogous chloro-naphthyridines (e.g., 6-chloro-1,3-dimethyluracil) show that UV irradiation in the presence of aromatic hydrocarbons (e.g., benzene derivatives) and trifluoroacetic acid (TFA) induces ortho-cycloaddition, forming fused cyclooctapyrimidine derivatives . Key considerations:

- Catalyst selection : TFA enhances electrophilicity at the chloro-substituted site.

- Wavelength optimization : 254–300 nm UV light maximizes excitation.

- Reaction monitoring : HPLC or TLC tracks cycloadduct formation.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Core methods include:

- Elemental analysis : Validates stoichiometry (e.g., C: 49.5% calc. vs. 49.7% found; Cl: 18.0% calc. vs. 18.2% found) .

- UV-Vis spectroscopy : Identifies π→π* transitions (e.g., absorbance at 284 nm) .

- <sup>1</sup>H NMR : Resolves aromatic protons and confirms substitution patterns (e.g., absence of NH signals in hydrazine derivatives) .

Q. Advanced: How can contradictory analytical data (e.g., elemental analysis discrepancies) be resolved?

Discrepancies (e.g., Cl content: 35.3% calc. vs. 35.2% found ) arise from impurities or hygroscopicity. Mitigation strategies:

- Repeat analysis : Average results from triplicate measurements.

- Complementary techniques : Pair elemental analysis with mass spectrometry for molecular weight confirmation.

- Sample drying : Lyophilize samples to remove residual solvents.

- Error margins : Apply statistical tools (e.g., Student’s t-test) to assess significance .

Q. Basic: What functional groups in this compound are most reactive?

The hydroxyl (-OH) and chloro (-Cl) groups dominate reactivity:

- Hydroxyl group : Participates in hydrogen bonding (polar surface area ~50 Ų ) and can undergo alkylation/acylation.

- Chloro group : Susceptible to nucleophilic substitution (e.g., with amines, as in ) or Suzuki coupling for aryl functionalization.

Q. Advanced: How do substitution patterns on the naphthyridine core influence bioactivity or physicochemical properties?

Positional isomers (e.g., 7-chloro-1,5-naphthyridin-2-ol vs. This compound) alter:

- LogP : Chloro at position 6 increases hydrophobicity (cLogP ~2.5 estimated ).

- H-bonding : Hydroxyl at position 4 enhances solubility (H-donors: 1; H-acceptors: 3 ).

- Bioactivity : Substitutions at positions 2, 4, or 6 affect binding to targets like kinases or DNA topoisomerases .

Q. Basic: What solvent systems are optimal for recrystallizing this compound?

Use mixed polar/non-polar solvents:

- Ethanol/water : For high-purity crystals (evidenced by sharp melting points, e.g., 178–180°C ).

- Dichloromethane/hexane : Removes non-polar impurities.

Q. Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Chloro group’s susceptibility to nucleophilic attack (localized LUMO orbitals).

- Transition states : Simulate photocycloaddition pathways .

- Solvent effects : COSMO-RS models predict solubility in ionic liquids or DMSO .

Q. Basic: What safety precautions are required when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (particle size <5 µm).

- Protective gear : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Storage : Desiccate at 4°C to prevent hydrolysis .

Q. Advanced: What strategies address low yields in multi-step syntheses of this compound derivatives?

- Flow chemistry : Continuous reactors improve heat/mass transfer (e.g., for hydrolysis steps ).

- Catalytic systems : Pd/C or CuI accelerates cross-coupling reactions.

- In-situ monitoring : FTIR or Raman spectroscopy identifies intermediate bottlenecks .

属性

IUPAC Name |

6-chloro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMKGIVCGORHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。